N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide
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Overview
Description
N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a useful research compound. Its molecular formula is C27H28N8O2 and its molecular weight is 496.575. The purity is usually 95%.
BenchChem offers high-quality N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurodegenerative Disease Treatment
Compounds containing the γ-lactam moiety, such as the one , have been significant in the treatment of neurodegenerative diseases. They can modulate various biological pathways that are crucial in the progression of diseases like Alzheimer’s and Parkinson’s .
Antioxidant Applications
The antioxidant properties of pyrrolidin-2-one derivatives make them valuable in research aimed at reducing oxidative stress, which can lead to cellular damage. They can be used to study the mechanisms of aging and develop treatments for conditions caused by oxidative stress .
Antifungal and Antibacterial Research
These compounds have shown potential in antifungal and antibacterial applications. They can be used to develop new classes of antibiotics and antifungals, especially in the face of increasing antibiotic resistance .
Anticonvulsant Research
The compound’s structure suggests it could be useful in the development of anticonvulsant medications. This application is particularly relevant for conditions like epilepsy, where new therapeutic options are constantly being sought .
Anticancer Research
Pyrrolidin-2-one derivatives have been studied for their anticancer activities. They may inhibit cancer cell growth and could be used in the synthesis of novel chemotherapeutic agents .
CNS and Cerebrovascular Disorders
Medicinal applications of similar compounds have been widely recognized for the treatment of central nervous system (CNS) and cerebrovascular disorders. They can help in understanding the pathology of these diseases and developing new treatments .
Pharmaceutical Intermediates
The compound can serve as an intermediate in the synthesis of various pharmaceuticals. Its versatile structure allows for the creation of a wide range of medicinal compounds with different therapeutic properties .
Cosmetic Industry Applications
Derivatives of pyrrolidin-2-one, like the compound , are used in the cosmetic industry. They can be incorporated into products for their potential benefits to skin health and as stabilizers in cosmetic formulations .
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme adenosine kinase . This enzyme plays a crucial role in the regulation of cell proliferation .
Mode of Action
The compound acts as a selective inhibitor of adenosine kinase . By inhibiting this enzyme, it disrupts the normal biochemical pathways that regulate cell proliferation .
Biochemical Pathways
Adenosine kinase is involved in the adenosine salvage pathway , which recycles adenosine into adenine nucleotides. By inhibiting adenosine kinase, the compound disrupts this pathway and affects the availability of adenine nucleotides. This can lead to a decrease in cell proliferation .
Result of Action
By inhibiting adenosine kinase and disrupting the adenosine salvage pathway, the compound can effectively reduce cell proliferation . This makes it a potential chemotherapeutic treatment against cancers, particularly infant cancer .
properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N8O2/c36-23(28-16-8-18-33-17-7-15-24(33)37)14-6-13-22-30-31-27-34(22)21-12-5-4-11-20(21)26-29-25(32-35(26)27)19-9-2-1-3-10-19/h1-3,9-10,20-21,25-26,29,32H,4-8,11-18H2,(H,28,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAATZNUZFLRSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)NCCCN5CCCC5=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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